(3-Methoxyazetidin-3-yl)methanamine
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Overview
Description
(3-Methoxyazetidin-3-yl)methanamine is a chemical compound with the molecular formula C5H12N2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyazetidin-3-yl)methanamine typically involves the reaction of azetidine with methanol and formaldehyde under acidic conditions. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with methanol in the presence of a strong acid, such as hydrochloric acid, to form the methoxyazetidine intermediate.
Amination: The intermediate is then treated with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyazetidin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used under mild conditions to achieve efficient oxidation.
Reduction: Sodium borohydride (NaBH4) is used in anhydrous ethanol or methanol as a solvent.
Substitution: Nucleophiles such as halides or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyazetidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxyazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
Azetidin-3-ylmethanamine: Lacks the methoxy group, making it less hydrophobic.
(3S)-Oxolan-3-ylmethanamine: Contains an oxolane ring instead of an azetidine ring.
Uniqueness
(3-Methoxyazetidin-3-yl)methanamine is unique due to the presence of both a methoxy and a methanamine group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C5H12N2O |
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Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3-methoxyazetidin-3-yl)methanamine |
InChI |
InChI=1S/C5H12N2O/c1-8-5(2-6)3-7-4-5/h7H,2-4,6H2,1H3 |
InChI Key |
AVFGAWZBMDYLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CNC1)CN |
Origin of Product |
United States |
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